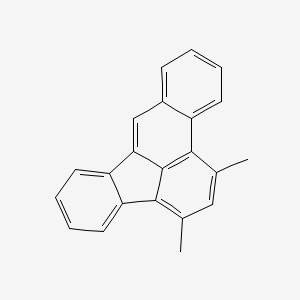

1,3-Dimethylbenzo(b)fluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

95741-51-8 |

|---|---|

Molecular Formula |

C22H16 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

11,13-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |

InChI |

InChI=1S/C22H16/c1-13-11-14(2)21-18-10-6-5-9-17(18)19-12-15-7-3-4-8-16(15)20(13)22(19)21/h3-12H,1-2H3 |

InChI Key |

VWYVCNTUXIXJCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C3=CC=CC=C3C4=CC5=CC=CC=C5C1=C42)C |

Origin of Product |

United States |

Analytical Chemistry Methodologies for Identification and Quantification of 1,3 Dimethylbenzo B Fluoranthene

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the separation of 1,3-Dimethylbenzo(b)fluoranthene from complex mixtures, enabling its subsequent detection and quantification. The choice of technique is dictated by the sample matrix, the required sensitivity, and the need to resolve isomeric compounds.

Gas chromatography-mass spectrometry (GC-MS) is a widely employed and powerful technique for the analysis of PAHs, including their alkylated derivatives. diva-portal.orgresearchgate.net In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. Subsequently, the separated compounds are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected by the mass spectrometer.

For the analysis of this compound, a typical GC-MS method would involve a high-resolution capillary column, often with a 5% phenyl methylsilicone or a 50% phenyl-polysiloxane stationary phase, to facilitate the separation of isomeric PAHs. helcom.fimdpi.com The mass spectrometer is frequently operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by targeting the molecular ion of this compound (m/z 280.36) and its characteristic fragment ions. helcom.firesearchgate.net

The primary challenge in the GC-MS analysis of this compound lies in achieving complete chromatographic separation from its numerous isomers, which often exhibit very similar retention times and mass spectra. researchgate.netmdpi.com

Table 1: Typical GC-MS Parameters for PAH Analysis Applicable to this compound

| Parameter | Typical Setting |

| Column | 30-60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS, HP-5MS) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Oven Program | Temperature-programmed ramp (e.g., 80°C to 320°C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS for the analysis of PAHs, particularly for less volatile or thermally labile compounds. When coupled with advanced detection systems like fluorescence and tandem mass spectrometry (MS/MS), HPLC provides high sensitivity and selectivity.

For the analysis of this compound, reversed-phase HPLC with a C18 column is commonly used, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water. nih.govresearchgate.net Fluorescence detection is particularly well-suited for many PAHs as they are naturally fluorescent. By selecting specific excitation and emission wavelengths, the selectivity for the target analyte can be significantly enhanced. nih.gov

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides an even higher degree of certainty in identification and quantification. This technique allows for the selection of a specific precursor ion (the molecular ion of this compound) and the monitoring of its specific fragment ions. nih.gov

Table 2: HPLC with Advanced Detection for PAH Analysis

| Technique | Principle | Advantages for this compound Analysis |

| HPLC-Fluorescence | Separation by HPLC followed by detection of native fluorescence at specific excitation and emission wavelengths. | High sensitivity and selectivity for fluorescent PAHs. |

| HPLC-MS/MS | Separation by HPLC followed by mass spectrometric detection involving precursor ion selection and fragmentation. | High specificity, enabling the differentiation of isomers with identical retention times if they produce unique fragment ions. |

Advanced Spectrometric Techniques for Compound Characterization

Given the analytical challenges posed by isomeric complexity, advanced spectrometric techniques are crucial for the unambiguous characterization of this compound.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of the target compound (in this case, m/z 280 for this compound) is isolated and then fragmented by collision with an inert gas. The resulting product ion spectrum is characteristic of the compound's structure. For alkylated PAHs, fragmentation often involves the loss of methyl groups (-15 amu). umanitoba.ca

Enhanced Product Ion (EPI) spectra, which can be acquired using certain types of mass spectrometers like hybrid triple quadrupole-linear ion trap systems, provide high-quality, full-scan MS/MS spectra that are valuable for compound identification and confirmation. These spectra can be entered into a library for future comparison and identification of the analyte in unknown samples.

The fragmentation pattern of this compound in MS/MS would be expected to show a prominent molecular ion peak with subsequent losses of methyl radicals (CH₃•). The relative intensities of these fragments can sometimes help in distinguishing between isomers, although often these differences are subtle.

Challenges in Isomeric Separation and Quantification of Polycyclic Aromatic Hydrocarbon Derivatives

The separation and quantification of isomeric PAH derivatives, such as this compound, present significant analytical hurdles. researchgate.netmdpi.com The primary challenge stems from the fact that isomers often have very similar physicochemical properties, leading to co-elution in chromatographic systems.

Key Challenges:

Co-elution: Many dimethylbenzo(b)fluoranthene isomers may have nearly identical retention times on standard GC or HPLC columns, making their individual quantification difficult or impossible. researchgate.netmdpi.com

Similar Mass Spectra: Isomers frequently produce very similar, if not identical, mass spectra under electron impact ionization, further complicating their differentiation by MS alone. umanitoba.ca

Lack of Commercial Standards: The availability of certified reference standards for all possible isomers of dimethylated benzo(b)fluoranthenes is limited, which is a significant obstacle for accurate identification and quantification.

Matrix Effects: Complex environmental samples can contain a multitude of other compounds that may interfere with the analysis, a phenomenon known as matrix effects.

To address these challenges, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can be employed. GCxGC utilizes two different columns with orthogonal separation mechanisms, providing significantly enhanced resolving power for complex isomeric mixtures. researchgate.net Furthermore, the use of multiple reaction monitoring (MRM) in GC-MS/MS or HPLC-MS/MS improves selectivity by monitoring specific fragmentation pathways, which can sometimes differ between isomers. shimadzu.com

Environmental Occurrence and Sources of 1,3 Dimethylbenzo B Fluoranthene and Alkylated Benzo B Fluoranthenes

Ubiquitous Distribution in Environmental Matrices

Benzo(b)fluoranthene (B32983) and its alkylated derivatives are widespread environmental pollutants. nih.govbiorxiv.org Due to their formation during the combustion of organic materials, they are commonly found in smoke and soot. epa.gov These compounds can adsorb to dust particles, which facilitates their transport through the atmosphere and subsequent deposition into water bodies, soil, and onto vegetation. epa.gov

Consequently, these compounds are detected in a multitude of environmental matrices:

Air: PAHs are present in the atmosphere, often attached to particulate matter. epa.govnih.gov The largest atmospheric sources of benzo(b)fluoranthene include residential heating with wood and coal, as well as open burning. epa.gov Industrial sources such as coal tar production also contribute to their release into the air. epa.gov

Water: Through atmospheric deposition and runoff from contaminated land, these compounds enter aquatic systems. Benzo(b)fluoranthene has been detected in various water bodies, including rivers. data.gov.uk

Soil and Sediment: Soil and sediment act as significant sinks for PAHs. Contamination occurs from atmospheric deposition and proximity to sources like hazardous waste sites, areas of heavy traffic, or former industrial locations. epa.govredalyc.org Sediments in coastal areas near industrial complexes have shown historical contamination with petrogenic and pyrogenic PAHs. researchgate.net

Sewage Sludge: The management and disposal of municipal sewage sludge is another area of concern for PAH contamination. epa.gov Studies have tracked the distribution of compounds like benzo(b)fluoranthene within sludge during treatment processes such as anaerobic digestion and composting. researchgate.net

| Environmental Matrix | General Findings | Primary Transport/Deposition Pathways |

|---|---|---|

| Air | Detected in urban and industrial air, often bound to particulate matter. epa.govnih.gov | Atmospheric transport of combustion byproducts. |

| Water | Found in rivers and coastal waters. data.gov.uk | Atmospheric deposition, surface runoff from contaminated soils and roads. |

| Soil | Widespread presence, especially near urban, industrial, and high-traffic areas. epa.govredalyc.org | Direct deposition from air, runoff, industrial waste. |

| Sediment | Acts as a long-term sink, with concentrations reflecting historical pollution. researchgate.net | Settling of suspended particles from the water column. |

| Sewage Sludge | Concentrations are monitored during waste treatment processes. researchgate.net | Collection of industrial and domestic wastewater. |

Primary Emission Sources from Anthropogenic and Natural Processes

The presence of 1,3-Dimethylbenzo(b)fluoranthene and other alkylated PAHs in the environment is attributable to a combination of human-caused (anthropogenic) and natural sources. floridadep.gov

The primary formation pathway for the vast majority of PAHs is the incomplete combustion of organic matter. nih.govbiorxiv.orgnih.gov These pyrogenic processes generate unsubstituted PAHs and their alkylated homologs. Major sources include:

Fossil Fuels: The combustion of coal, oil, and natural gas for power generation and heating is a significant source. nih.gov

Vehicle Exhaust: Emissions from gasoline and diesel-fueled vehicles contribute substantially to PAH levels in urban environments. redalyc.orgscispace.com

Industrial Processes: Activities such as coal tar production and the use of creosote (B1164894) for wood preservation release benzo(b)fluoranthene and related compounds. epa.gov

Biomass Burning: Smoke from wood burning for residential heating, agricultural burning, and natural wildfires are major sources of PAHs. floridadep.govhelsinki.fi

Waste Incineration: The burning of garbage is another contributor to PAH emissions. nih.gov

PAH source materials are broadly classified into two categories: petrogenic and pyrogenic. floridadep.gov Distinguishing between these sources is a key aspect of environmental forensics. researchgate.netallenpress.com

Petrogenic Sources: These are derived from unburned petroleum and its refined products, such as crude oil, lubricants, and fuels. floridadep.govallenpress.com Petrogenic PAH profiles are typically dominated by alkylated homologs over the parent (unsubstituted) compounds. floridadep.govesaa.org

Pyrogenic Sources: These originate from high-temperature combustion processes. floridadep.govallenpress.com Pyrogenic PAH profiles are characterized by a higher proportion of parent, non-alkylated PAHs, particularly those with four to six rings. floridadep.gov

The relative abundance of alkylated PAHs versus their parent compounds can serve as a diagnostic tool to differentiate between a recent petroleum spill (petrogenic) and contamination from combustion (pyrogenic). esaa.orgesaa.org For instance, a high ratio of alkylated naphthalenes to naphthalene (B1677914) suggests a petrogenic origin.

| Characteristic | Petrogenic Sources | Pyrogenic Sources |

|---|---|---|

| Origin | Unburned petroleum, crude oil, refined products. floridadep.govallenpress.com | Incomplete combustion of organic matter (fossil fuels, biomass). floridadep.govallenpress.com |

| Alkylation | Dominated by alkylated PAHs. researchgate.netesaa.org | Dominated by parent (unsubstituted) PAHs. floridadep.govesaa.org |

| Molecular Weight | Typically dominated by lower molecular weight 2- and 3-ring PAHs. floridadep.gov | Characterized by higher molecular weight 4- to 6-ring PAHs. floridadep.gov |

| Example Events | Oil spills, fuel leaks. | Vehicle exhaust, industrial emissions, forest fires. redalyc.org |

Biogenic Formation Pathways and Environmental Transformation

While anthropogenic activities are the dominant source of PAHs, natural processes can also contribute to their presence and transformation in the environment.

Natural sources such as volcanic eruptions and wildfires contribute to the pyrogenic load of PAHs. floridadep.govhelsinki.fi Furthermore, some biological organisms emit a wide range of volatile organic compounds through processes like metabolism and decay, although the direct biogenic formation of complex PAHs like benzo(b)fluoranthene is considered a minor pathway compared to combustion. helsinki.fi Perylene, another PAH, has been noted to have potential biogenic origins in some sedimentary records. researchgate.net

Once in the environment, PAHs are subject to various transformation and degradation processes. Microorganisms, including bacteria and microalgae, play a role in the biodegradation of these compounds. researchgate.net For example, the microalga Selenastrum capricornutum has been shown to efficiently degrade high molecular weight PAHs like benzo(b)fluoranthene. nih.gov Studies have identified metabolites such as monohydroxylated and dihydrodiol forms, indicating that enzymatic pathways involving monooxygenase and dioxygenase are responsible for breaking down the PAH structure. nih.govnih.gov This biodegradation can occur both within the microbial cells and through extracellular enzymes released into the environment. nih.gov

Metabolic Activation and Biotransformation Pathways of Benzo B Fluoranthene Derivatives

Enzymatic Biotransformation by Xenobiotic-Metabolizing Enzymes

The biotransformation of PAHs is primarily carried out by a suite of enzymes known as xenobiotic-metabolizing enzymes. These are broadly categorized into Phase I and Phase II enzymes. Phase I reactions, which introduce or expose functional groups, are central to the activation of PAHs.

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1B1) in Phase I Metabolism

For many PAHs, the initial and rate-limiting step in their metabolic activation is oxidation by cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, CYP1A1 and CYP1B1. These enzymes are known to metabolize the parent compound, benzo(b)fluoranthene (B32983), and other methylated PAHs. It is hypothesized that 1,3-Dimethylbenzo(b)fluoranthene would also be a substrate for these enzymes. The methyl groups on the aromatic ring would likely influence the regioselectivity of CYP-mediated oxidation, potentially directing metabolism towards specific sites on the molecule. However, without direct experimental evidence, the precise metabolic profile of this compound by CYP1A1 and CYP1B1 remains undetermined.

Contributions of Epoxide Hydrolase and Aldo-Keto Reductases (AKRs)

Following CYP-mediated epoxidation, the resulting arene oxides can be detoxified or further activated. Microsomal epoxide hydrolase (mEH) plays a crucial role by hydrolyzing epoxides to form trans-dihydrodiols. Certain dihydrodiols can then be further metabolized. Aldo-keto reductases (AKRs) are another class of enzymes that can metabolize PAH derivatives, often by reducing quinones back to hydroquinones, which can participate in redox cycling and the generation of reactive oxygen species. While these enzymes are integral to the metabolism of benzo(b)fluoranthene, their specific activity towards metabolites of this compound has not been characterized.

Formation of Reactive Metabolites

The ultimate carcinogenicity of many PAHs is attributed to the formation of highly reactive metabolites that can form stable adducts with DNA.

Bay-Region Diol Epoxides

The "bay-region diol epoxide" theory is a cornerstone of PAH carcinogenesis. This pathway involves the formation of a dihydrodiol in a sterically hindered "bay-region" of the molecule, which is then epoxidized to form a highly reactive diol epoxide. For benzo(b)fluoranthene, the formation of a bay-region diol epoxide is a recognized activation pathway. It is plausible that this compound could also be activated via this pathway. The location of the methyl groups could potentially influence the formation or reactivity of a bay-region diol epoxide. However, no studies have identified or characterized a bay-region diol epoxide derived from this compound.

Radical Cation Intermediates

An alternative activation pathway for some PAHs involves one-electron oxidation, often catalyzed by peroxidases, to form radical cations. These reactive intermediates can react directly with DNA or water. The ionization potential of a PAH is a key factor in its susceptibility to this pathway. The effect of the two methyl groups on the electronic properties of the benzo(b)fluoranthene ring system would be expected to lower its ionization potential, potentially making the formation of a radical cation more favorable. This remains a hypothetical activation route in the absence of specific research.

o-Quinone Formation

The oxidation of PAH trans-dihydrodiols by AKRs can lead to the formation of catechols, which can be further oxidized to reactive ortho-quinones (o-quinones). These o-quinones are electrophilic and can bind to DNA, as well as participate in redox cycling to generate reactive oxygen species that can cause oxidative DNA damage. While this pathway is established for benzo(b)fluoranthene, the formation and reactivity of o-quinones from this compound have not been investigated.

Research Findings on this compound Remain Undocumented

A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific biological activities of this compound, a methylated polycyclic aromatic hydrocarbon (PAH). Despite extensive research into the broader class of PAHs and their interactions with cellular receptors, no specific data exists on the ability of this compound to activate the Aryl Hydrocarbon Receptor (AhR) or induce the expression of associated genes.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those encoding for xenobiotic-metabolizing enzymes such as cytochrome P450s (CYPs). oup.com The activation of the AhR by various environmental pollutants, including many PAHs, is a key event in their metabolism and, in some cases, their toxic effects. oup.com

While the parent compound, benzo[b]fluoranthene (B1141397), is known to be a ligand for the AhR and can induce the expression of genes like CYP1A1 and CYP1B1, the influence of methyl substitution on this activity is not well-documented for all isomers. nih.govnih.govoup.com Studies on other methylated PAHs have shown that the position and number of methyl groups can significantly alter the biological activity compared to the parent compound, but specific data for this compound is not available. Research on some methyl-substituted PAHs has indicated that they may have lower relative potencies for AhR activation in human cells compared to rodent cells. nih.gov

The process of gene induction via AhR activation typically involves the binding of the ligand to the receptor in the cytoplasm, followed by translocation of the ligand-receptor complex to the nucleus. Inside the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to the initiation of transcription. oup.com This pathway is a common mechanism by which PAHs induce their own metabolism.

However, without specific experimental data for this compound, any discussion of its potential to follow this pathway would be purely speculative. There are currently no published studies that have generated data on its binding affinity to the AhR, its efficacy in activating the receptor, or its potency in inducing the transcription of target genes.

Therefore, a detailed and scientifically accurate account of the Aryl Hydrocarbon Receptor activation and gene induction by this compound cannot be provided. This highlights a specific area where further toxicological and mechanistic research is needed to characterize the potential health risks associated with this particular environmental contaminant.

Dna Adduct Formation and Molecular Interactions of Benzo B Fluoranthene Metabolites

Covalent Binding of Reactive Metabolites to Deoxyribonucleic Acid

The primary mechanism of B[b]F activation does not solely involve the formation of a bay region dihydrodiol epoxide. nih.gov Instead, a more complex pathway involving phenolic dihydrodiols appears to be crucial. nih.gov B[b]F is metabolized by cytochrome P450 enzymes into reactive epoxides. acs.org These metabolites can then covalently bind to DNA, a process considered a key step in initiating mutagenesis and carcinogenesis. cdc.gov

In mouse skin models, HPLC analysis of B[b]F-DNA adducts revealed the presence of one major adduct and four minor ones. nih.govcdc.gov Research indicates that trans-9,10-dihydroxy-anti-11,12-epoxy-9,10,11,12-tetrahydrobenzo[b]fluoranthene (B[b]F-9,10-DE) is not the primary metabolite responsible for genotoxicity. nih.gov Instead, studies have pointed towards phenolic dihydrodiols, such as trans-9,10-dihydro-5,9,10-trihydroxybenzo[b]fluoranthene (5-OH-B[b]F-9,10-diol) and trans-9,10-dihydro-6,9,10-trihydroxybenzo[b]fluoranthene (6-OH-B[b]F-9,10-diol), as significant proximate tumorigenic metabolites. nih.gov In particular, 5-OH-B[b]F-9,10-diol has demonstrated potent tumor-initiating activity. nih.gov

The DNA adducts formed from 5-OH-B[b]F-9,10-diol correspond to the major and one of the minor adducts observed with the parent B[b]F, accounting for a significant portion (58%) of the modified nucleotides. nih.govcdc.gov This suggests that B[b]F-9,10-diol is further metabolized to phenolic dihydrodiols, which are then converted to highly reactive epoxides that bind to DNA. bibliotekanauki.pl The principal target for these adducts appears to be the exocyclic amino group of deoxyguanosine. nih.govbibliotekanauki.pl

Characterization of DNA Adduct Structures and Stereochemistry

The characterization of B[b]F-DNA adducts has been essential in elucidating the metabolic pathways leading to carcinogenesis. The major B[b]F-DNA adduct has been identified through co-chromatography as arising from the reaction of trans-9,10-dihydroxy-anti-11,12-epoxy-5-hydroxy-9,10,11,12-tetrahydro-B[b]F with deoxyguanosine. nih.gov This finding is consistent with studies in mouse skin that implicated a phenolic diol epoxide as the ultimate carcinogenic form of B[b]F that binds to guanine (B1146940). nih.gov

The stereochemistry of the dihydrodiol epoxide metabolites plays a critical role in their biological activity. For many PAHs, the anti-diol epoxide, where the epoxide oxygen is on the opposite side of the ring from the benzylic hydroxyl group, is often more tumorigenic than the syn-isomer. The interaction of these stereoisomers with DNA results in adducts with distinct conformations, which can influence subsequent cellular processes like DNA repair and replication.

Influence of Substitutions (e.g., Methylation, Fluorination) on DNA Binding Affinity and Adduct Profiles

Substituents on the PAH ring system, such as methyl groups, can significantly alter metabolic activation, DNA binding affinity, and the resulting adduct profiles. For instance, the presence of a methyl group can influence the planarity of the PAH molecule and affect the formation of specific metabolites. oup.com

While specific research on 1,3-dimethylbenzo(b)fluoranthene is limited in the search results, general principles from other methylated PAHs, like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), can provide insights. Methylation can enhance the carcinogenicity of a PAH by influencing the formation of bay-region dihydrodiol epoxides and their subsequent interaction with DNA. oup.com The methyl group in DMBA, for example, leads to a distorted, non-planar structure, and its dihydrodiol epoxides bind to the exocyclic amino groups of both deoxyadenosine (B7792050) and deoxyguanosine. oup.com

Furthermore, studies on other substituted PAHs have shown that the position of the substituent is critical. For instance, fluoranthene (B47539), a nonalternant PAH structurally related to B[b]F, has been shown to impact DNA methylation patterns, suggesting another layer of complexity in how these compounds can alter the genome. mdpi.com It is plausible that methylation of B[b]F could similarly affect its interaction with DNA and its epigenetic consequences.

Role of Depurinating and Stable DNA Adducts in Genomic Alterations

PAH metabolites can form two main types of DNA adducts: stable adducts and unstable, depurinating adducts. oup.comresearchgate.net

Stable adducts are formed when dihydrodiol epoxides covalently bind to the exocyclic amino groups of purine (B94841) bases (guanine and adenine). oup.com These adducts remain in the DNA unless removed by cellular repair mechanisms and are considered to be a major cause of the mutations that initiate cancer. oup.comresearchgate.net Studies on several potent PAHs have shown a strong correlation between the levels of stable DNA adducts and their carcinogenic potency. oup.com The most potent carcinogens tend to induce the highest levels of stable adducts. oup.com

Depurinating adducts arise from the binding of reactive intermediates, often radical cations, to the N7 or C8 positions of purine bases. oup.com This binding weakens the glycosidic bond, leading to the spontaneous loss of the adducted base and the creation of an apurinic (AP) site. oup.comresearchgate.net These AP sites are themselves mutagenic if not repaired, often leading to transversions. For some PAHs, such as DMBA, the formation of depurinating adducts that lead to AP sites is considered a significant pathway to tumor initiation. oup.comresearchgate.net

For B[b]F, the primary evidence points towards the importance of stable adducts formed from phenolic diol epoxides in its carcinogenicity. nih.govnih.gov The predominant mutations observed in B[b]F-induced tumors, such as G to T transversions, are consistent with the formation of stable adducts at guanine bases. nih.gov While the role of depurinating adducts in B[b]F's mechanism of action is less clear from the provided results, it is a known pathway for other carcinogenic PAHs. oup.comresearchgate.net

Interactive Data Table: Benzo(b)fluoranthene (B32983) Metabolites and DNA Adducts

| Metabolite | Key Characteristic | Role in DNA Adduct Formation | Resulting Adducts |

| trans-9,10-dihydroxy-anti-11,12-epoxy-9,10,11,12-tetrahydrobenzo[b]fluoranthene (B[b]F-9,10-DE) | Bay region dihydrodiol epoxide | Not the primary genotoxic metabolite. nih.gov | Minor contributor to the overall DNA adduct profile. |

| trans-9,10-dihydro-5,9,10-trihydroxybenzo[b]fluoranthene (5-OH-B[b]F-9,10-diol) | Phenolic dihydrodiol | Major proximate tumorigenic metabolite in mouse skin. nih.gov | Forms a major and a minor DNA adduct, accounting for 58% of modified nucleotides. nih.govcdc.gov |

| trans-9,10-dihydro-6,9,10-trihydroxybenzo[b]fluoranthene (6-OH-B[b]F-9,10-diol) | Phenolic dihydrodiol | Less active tumor initiator compared to the 5-OH isomer. nih.gov | Forms DNA adducts, but to a lesser extent than the 5-OH isomer. |

Genotoxicity and Mutagenicity Studies of Benzo B Fluoranthene Derivatives in in Vitro Systems

Induction of DNA Damage (e.g., Alkaline Comet Assay)

Scientific literature retrieved through targeted searches did not yield specific studies investigating the induction of DNA damage by 1,3-Dimethylbenzo(b)fluoranthene using the alkaline comet assay or similar methods.

Chromosomal Aberrations and Micronuclei Formation

There is a lack of available data in the reviewed scientific literature concerning the specific effects of this compound on the induction of chromosomal aberrations or the formation of micronuclei in in vitro systems.

Mutational Spectra Analysis and Correlation with Genomic Signatures

Research into the mutagenic properties of methylated benzo[b]fluoranthenes has identified this compound as a potent mutagen. nih.govoup.com In vitro studies utilizing the Salmonella typhimurium TA100 strain demonstrated that this compound exhibits dose-dependent mutagenic activity. nih.govoup.com

A comparative assay of various methylated derivatives of Benzo(b)fluoranthene (B32983) (BbF) identified this compound as one of the strongest mutagens among the tested compounds. oup.com Furthermore, in vivo studies on mouse skin have characterized this compound as a strong tumor initiator, showing greater activity than its parent compound, Benzo(b)fluoranthene. nih.govoup.com While these findings establish its mutagenic potential, detailed analyses of its specific mutational spectra and correlation with known genomic signatures are not extensively detailed in the available literature.

Table 1: Mutagenicity of Benzo[b]fluoranthene (B1141397) and its Methylated Derivatives in S. typhimurium TA100

| Compound | Mutagenic Activity |

|---|---|

| Benzo[b]fluoranthene (BbF) | Dose-dependent positive response oup.com |

| 1-Methylbenzo[b]fluoranthene | Inactive or marginally mutagenic oup.com |

| 3-Methylbenzo[b]fluoranthene | Dose-dependent positive response oup.com |

| 7-Methylbenzo[b]fluoranthene | Inactive or marginally mutagenic oup.com |

| 8-Methylbenzo[b]fluoranthene | Inactive or marginally mutagenic oup.com |

| 9-Methylbenzo[b]fluoranthene | Inactive or marginally mutagenic oup.com |

| 12-Methylbenzo[b]fluoranthene | Inactive or marginally mutagenic oup.com |

| 5,6-Dimethylbenzo[b]fluoranthene | Inactive or marginally mutagenic oup.com |

| 1,3-Dimethylbenzo[b]fluoranthene | Dose-dependent positive response oup.com |

Investigation of Synergistic and Antagonistic Effects in Mixtures of Polycyclic Aromatic Hydrocarbons

Specific studies investigating the synergistic and antagonistic effects of this compound when present in mixtures of other polycyclic aromatic hydrocarbons could not be identified in the reviewed scientific literature. Research on mixture effects has predominantly focused on other PAHs, such as the parent compound Benzo(b)fluoranthene. nih.gov

Computational and Theoretical Chemistry of 1,3 Dimethylbenzo B Fluoranthene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and associated properties. researchgate.net Methods like Density Functional Theory (DFT) and semi-empirical approaches are commonly used to model PAHs, providing a balance between computational cost and accuracy. nih.govbohrium.com These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.net

For polycyclic aromatic hydrocarbons, the HOMO and LUMO are typically π-type molecular orbitals distributed across the aromatic system. researchgate.net In the case of 1,3-Dimethylbenzo(b)fluoranthene, the addition of two methyl groups to the benzo[b]fluoranthene (B1141397) backbone is expected to influence these orbital energies. Methyl groups are electron-donating, which generally leads to a destabilization (increase in energy) of the HOMO, making the molecule easier to oxidize. This effect can also slightly alter the energy of the LUMO and narrow the HOMO-LUMO gap compared to the parent compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Fluoranthene (B47539) | -5.61 | -1.84 | 3.77 |

| Benzo[k]fluoranthene | -5.50 | -2.07 | 3.43 |

Table 1: Example Frontier Molecular Orbital Energies for related non-methylated fluoranthenes, calculated at the B3LYP/6-311G(d,p) level of theory. This data is illustrative of the type of information generated by quantum chemical calculations. researchgate.net

Spectroscopic properties, such as UV-visible absorption and fluorescence emission spectra, are directly related to the electronic structure of the molecule. bohrium.com The energy of absorbed or emitted photons corresponds to the energy differences between electronic states, primarily the transition from the ground state to various excited states. libretexts.org Time-dependent DFT (TD-DFT) is a common computational method used to predict these electronic transitions and their corresponding absorption wavelengths (λmax). rsc.org The HOMO-LUMO gap is a primary determinant of the lowest energy absorption band. The electron-donating methyl groups in this compound would be expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benzo[b]fluoranthene.

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| Fluoranthene | 0.45 |

| Benzo[k]fluoranthene | 0.39 |

Table 2: Example Calculated Ground-State Dipole Moments for related non-methylated fluoranthenes in chloroform, calculated at the B3LYP/6-311G(d,p) level. researchgate.net

Molecular Modeling of Reactivity and Metabolic Pathway Intermediates

Molecular modeling is a powerful tool for predicting the chemical reactivity of PAHs and elucidating their metabolic activation pathways, which are crucial for understanding their carcinogenicity. nih.gov The carcinogenicity of many PAHs is linked to their metabolic conversion into highly reactive intermediates, such as dihydrodiol epoxides, which can covalently bind to DNA. iarc.fr

For benzo[b]fluoranthene, the parent compound, metabolism is known to proceed through oxidation by cytochrome P450 enzymes to form phenols and dihydrodiols. nih.govacs.org Computational methods can model these reactions to predict the most likely sites of oxidation. nih.gov Reactivity indicators, such as the distribution of frontier molecular orbitals, atomic charges, and average local ionization energy (ALIE), can identify the atoms or bonds most susceptible to electrophilic attack or oxidation. nih.govnih.gov For instance, regions of high electron density are often targets for initial enzymatic oxidation.

Quantum-mechanical calculations have been used to estimate the reactivity of potential diol-epoxide metabolites. researchgate.net For example, in the related dibenzo(a,e)fluoranthene, calculations predicted that the vicinal diol-epoxide of the "bay region" would be the most reactive metabolite. researchgate.net Similar computational modeling for this compound would involve:

Identifying the most probable sites for initial epoxidation and subsequent hydrolysis to dihydrodiols.

Modeling the formation of various possible dihydrodiol epoxides.

Calculating the stability and reactivity of these epoxides, for example, by modeling the energy required for the epoxide ring to open and form a carbocation, which is the ultimate DNA-binding species.

The presence of methyl groups can significantly influence metabolic pathways by altering the electronic properties of the aromatic system and by providing additional sites for metabolism (e.g., hydroxylation of the methyl group). nih.govnih.gov

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to correlate the chemical structure of compounds with their biological activity, such as toxicity or carcinogenicity. eajournals.orgnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. qut.edu.aunih.gov

For PAHs, including methylated derivatives like this compound, QSAR studies are crucial for predicting their carcinogenic potential without extensive animal testing. nih.govacs.org

Key steps in a computational SAR/QSAR study include:

Descriptor Calculation: A wide range of descriptors can be calculated using computational chemistry. These include:

Quantum Chemical Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. acs.orgresearchgate.net

Topological Descriptors: Indices that describe the size, shape, and branching of the molecular structure. sbfisica.org.br

Geometrical Descriptors: Parameters related to the 3D structure of the molecule.

Model Development: Using a "training set" of molecules with known activities, statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., neural networks) are used to build a predictive model. nih.govacs.org

Model Validation: The model's predictive power is tested using an external set of compounds not included in the training set.

Studies have shown that quantum chemical descriptors, such as those derived from local density of state (LDOS) calculations, are particularly relevant for predicting the carcinogenic activity of both methylated and non-methylated PAHs with high accuracy. nih.govacs.org The inclusion of this compound in such a model would involve calculating its specific molecular descriptors and using the established QSAR equation to predict its activity relative to other PAHs.

Research Gaps and Future Directions in 1,3 Dimethylbenzo B Fluoranthene Academic Research

Elucidation of Specific Metabolic Pathways for 1,3-Dimethylbenzo(b)fluoranthene Isomers

A significant gap exists in the understanding of the metabolic pathways of this compound and its isomers. While the metabolism of the parent compound, benzo(b)fluoranthene (B32983) (BbF), has been studied, the influence of methyl group substitution on these pathways is not well-defined. For BbF, metabolism can lead to the formation of dihydrodiols, which are precursors to diol epoxides, the ultimate carcinogenic metabolites. cdc.goveuropa.eu Specifically, the metabolism of BbF can produce different DNA binding metabolites through independent metabolic routes. europa.eu The position of the methyl groups on the aromatic ring system can significantly alter the metabolic activation and detoxification processes.

Research on other methylated polycyclic aromatic hydrocarbons (PAHs) suggests that methylation can either enhance or inhibit carcinogenicity depending on the specific isomer. For instance, some methyl-benzo[c]phenanthrenes substituted in positions 3, 4, and 5 exhibit moderate to poor carcinogenic activity. mdpi.com The metabolic transformation of PAHs involves multiple enzymes and can proceed through several major pathways, including the CYP1A1/1B1 and epoxide hydrolase pathway, the CYP peroxidase pathway, and the aldo-keto reductase pathway. oup.com These processes lead to the formation of various metabolites such as phenols, catechols, quinones, and diol-epoxides that can react with DNA. oup.com

Future research should focus on identifying the specific metabolites of this compound isomers. This includes characterizing the formation of dihydrodiols, diol epoxides, and other oxygenated derivatives. Studies comparing the metabolic profiles of different dimethylbenzo(b)fluoranthene isomers are crucial to understand how the position of the methyl groups influences the balance between activation and detoxification pathways. Such studies would provide a clearer picture of their potential carcinogenicity and toxicity.

Comprehensive Understanding of Environmental Transport and Bioavailability Dynamics

The environmental fate, transport, and bioavailability of this compound are areas requiring more in-depth investigation. As a methylated PAH, its behavior in the environment is influenced by its physicochemical properties, which differ from its parent compound. Methylated PAHs are common constituents of crude oil and are also formed during the incomplete combustion of organic materials. mdpi.comnih.gov They are ubiquitous environmental pollutants found in soil, water, and air. ontosight.airesearchgate.net

The transport and partitioning of PAHs in the environment are governed by factors such as their volatility, water solubility, and tendency to adsorb to particulate matter. iarc.frspringfieldmo.gov Generally, higher molecular weight PAHs, like benzo(b)fluoranthene, tend to adsorb to sediments and soils. mdpi.comresearchgate.net Methylation can alter these properties, potentially affecting their mobility and distribution in different environmental compartments. For instance, alkylated PAHs can have different transport dynamics at air-water and sediment-water interfaces compared to their unsubstituted counterparts. nih.gov

Bioavailability, the fraction of a chemical that is available for uptake by organisms, is a critical factor in determining the toxicological risk of environmental contaminants. nih.gov The bioavailability of PAHs in soil and sediment is influenced by their association with organic matter and the aging of the contamination. researchgate.net Research on other PAHs has shown that only the bioaccessible fraction, which can be absorbed by an organism, is likely to cause toxicity. nih.gov However, the specific factors governing the bioavailability of this compound and its isomers are not well understood.

Future research should aim to quantify the partitioning of this compound isomers in different environmental media, including air, water, soil, and sediment. Studies on the influence of environmental factors such as temperature, pH, and organic matter content on its transport and degradation are needed. researchgate.net Furthermore, developing and validating models to predict the bioavailability of these isomers in various environmental matrices is crucial for accurate risk assessment. nih.govresearchgate.net

Advanced Mechanistic Investigations into Biological Activity at the Molecular Level

While it is known that PAHs can exert toxic and carcinogenic effects, detailed mechanistic studies on this compound at the molecular level are lacking. The biological activity of PAHs is intrinsically linked to their metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. iarc.frnih.gov For the parent compound, benzo(b)fluoranthene, its genotoxicity and carcinogenicity are associated with the formation of reactive epoxides by cytochrome P450 enzymes. nih.govacs.org

Studies on benzo(b)fluoranthene have shown that it can induce oxidative stress and apoptosis in human airway epithelial cells through mitochondrial disruption. researchgate.net It primarily causes C:G > A:T mutations, and its mutational spectrum is similar to that of the well-studied carcinogen benzo[a]pyrene. acs.org The covalent binding of PAH metabolites to DNA to form adducts is considered a key event in the initiation of cancer. iarc.fr The position of methyl groups can influence the formation of these DNA adducts and, consequently, the carcinogenic potency.

Future research should focus on elucidating the specific molecular mechanisms of action for this compound isomers. This includes identifying the specific DNA adducts formed and understanding their role in mutagenesis. Investigating the interaction of these isomers with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which is involved in the induction of metabolizing enzymes, is also critical. Furthermore, studies using advanced techniques like transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular responses to exposure to these compounds.

Development of Novel Analytical Standards and Methods for Low-Level Detection

The accurate detection and quantification of this compound in complex environmental and biological samples are hampered by the lack of commercially available analytical standards and validated analytical methods for its specific isomers. The analysis of PAHs is often challenging due to their presence in complex mixtures and at trace concentrations. organomation.com

Current analytical methods for PAHs typically involve gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection. organomation.comnih.govnih.gov However, the co-elution of isomers can make their individual quantification difficult. organomation.com The development of methods with high sensitivity and selectivity is crucial for detecting low levels of these compounds. organomation.comacs.org

The synthesis of certified analytical standards for this compound and its various isomers is a critical first step. researchgate.net This would enable the development and validation of robust analytical methods. Future research should focus on developing advanced analytical techniques with improved resolution and sensitivity for the separation and detection of dimethylbenzo(b)fluoranthene isomers. This could include the use of multidimensional chromatography (e.g., GCxGC) or high-resolution mass spectrometry. umanitoba.caoregonstate.edu The development of novel sample preparation and extraction techniques to minimize matrix interference and improve recovery is also essential for accurate low-level detection in diverse samples like air, water, soil, and biological tissues. acs.org

Q & A

Q. What analytical methods are recommended for detecting 1,3-dimethylbenzo(b)fluoranthene in environmental samples?

Gas chromatography coupled with high-resolution mass spectrometry (GC-QTOFMS) is widely used for its sensitivity in identifying polycyclic aromatic hydrocarbons (PAHs) in complex matrices like sediments or aerosols . For atmospheric studies, real-time vacuum ultraviolet photoionization aerosol time-of-flight mass spectrometry (VUV-ATOFMS) enables tracking of heterogeneous reactions with radicals like NO₃, providing insights into degradation pathways . Quantification often requires isotopic dilution with standards (e.g., deuterated analogs) to account for matrix effects .

Q. How does the environmental persistence of this compound compare to other PAHs?

Methylated PAHs like this compound exhibit higher persistence than non-alkylated analogs due to reduced microbial degradation rates. Soil studies show that methylation enhances hydrophobic interactions with organic matter, prolonging half-lives . However, photodegradation under UV light accelerates breakdown in aerosols, producing oxygenated derivatives .

Q. What are the primary sources of this compound in urban environments?

Combustion processes, particularly diesel exhaust and wood burning, are dominant sources. Co-occurrence with tracers like benzo[ghi]perylene (gasoline vehicles) or retene (wood combustion) aids source apportionment . Methylation patterns in PAHs often correlate with high-temperature pyrolysis, distinguishing industrial emissions from natural fires .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the characterization of this compound’s electronic properties?

DFT calculations at the B3LYP/4-31G level reliably predict vibrational frequencies and ionization potentials for PAH isomers. Discrepancies between experimental and theoretical band intensities (e.g., in IR spectra) highlight the need for solvent-effect corrections or hybrid functionals . For methylated derivatives, conformational analysis of alkyl groups improves agreement with chromatographic retention data .

Q. What mechanisms underlie the aryl hydrocarbon receptor (AhR) agonism of this compound?

Methylation enhances ligand-receptor binding by increasing hydrophobicity, as shown in AhR luciferase assays (e.g., H4IIE-luc cells). Comparative studies with 1,12-dimethylbenzo[c]phenanthrene reveal that alkylation at specific positions stabilizes interactions with the AhR’s hydrophobic pocket . Molecular docking simulations further identify key residues (e.g., Phe318, Ala375) critical for activation .

Q. What experimental designs resolve contradictions in carcinogenicity data for methylated PAHs?

Discrepancies arise from metabolic activation pathways: methyl groups can either inhibit epoxidation (reducing toxicity) or form stable DNA adducts (increasing mutagenicity). Dual approaches—in vitro micronucleus assays combined with CYP450 inhibition studies—clarify metabolic contributions. For example, CYP1B1 preferentially oxidizes methylated PAHs to diol epoxides, while CYP2A13 favors detoxification .

Q. How do heterogeneous reactions with atmospheric oxidants alter the toxicity of this compound?

Exposure to NO₃ radicals generates nitro-PAHs, which exhibit higher direct mutagenicity. Smoke chamber experiments show that reaction rates depend on particle surface area and humidity. Nitro-derivatives like 3-nitro-1,3-dimethylbenzo(b)fluoranthene are identified via fragmentation patterns in VUV-ATOFMS .

Methodological Guidelines

- Sample Preparation : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) for soils/sediments. Cleanup via silica gel chromatography removes interfering lipids .

- Quantitative Analysis : Employ isotope-labeled internal standards (e.g., ¹³C₆-benzo[b]fluoranthene) to correct recovery losses during GC-MS .

- Toxicity Screening : Combine H4IIE-luc bioassays with potency balance analysis to identify unmonitored AhR agonists in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.